3-(4-Pentyl-phenyl)-acrylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-pentylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14(15)16/h6-11H,2-5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUMEVGHGKCPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations of 3 4 Pentyl Phenyl Acrylic Acid
Retrosynthetic Analysis and Precursor Design for 3-(4-Pentyl-phenyl)-acrylic acid Synthesis
A logical retrosynthetic analysis of this compound points to the disconnection of the carbon-carbon double bond, suggesting a condensation reaction as the key synthetic step. The most common and effective method for this transformation is the Knoevenagel condensation. rsc.orgwikipedia.org This approach identifies 4-pentylbenzaldehyde (B1294691) and malonic acid as the primary precursors.
Retrosynthetic Pathway:
Precursor Design:
4-Pentylbenzaldehyde: This precursor can be synthesized through various standard organic reactions. A common route is the Friedel-Crafts acylation of benzene (B151609) with pentanoyl chloride to form pentanophenone, followed by a reduction of the ketone (e.g., Wolff-Kishner or Clemmensen reduction) to yield pentylbenzene. Subsequent formylation of pentylbenzene, for instance, through the Vilsmeier-Haack reaction, would provide 4-pentylbenzaldehyde. The para-substitution is generally favored due to the directing effect of the alkyl group.
Malonic Acid: This is a commercially available and relatively inexpensive starting material, making it an ideal choice for the synthesis.
Novel Catalytic Pathways for the Preparation of this compound
The synthesis of cinnamic acid derivatives like this compound is most commonly achieved through condensation reactions, with the Knoevenagel condensation being a prominent example. rsc.orgwikipedia.org Research has focused on developing more efficient and environmentally friendly catalytic systems for this transformation.
Electrochemical Synthesis Routes and Reaction Condition Optimization
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. For the synthesis of this compound, an electrochemical approach could involve the carboxylation of a suitable precursor. One potential route is the electrochemical carboxylation of 4-pentylphenylacetylene in the presence of carbon dioxide. researchgate.net This method utilizes electricity to generate reactive intermediates, avoiding the need for harsh chemical reagents. sciopen.com
The general mechanism involves the reduction of the alkyne at the cathode to form a radical anion, which then reacts with CO2 to form a carboxylated intermediate. Subsequent protonation yields the desired acrylic acid. Optimization of reaction conditions such as the electrode material, solvent, supporting electrolyte, and current density is crucial for achieving high yields and selectivity. While this method is promising, its application to the specific synthesis of this compound from 4-pentylphenylacetylene would require further investigation to determine its feasibility and efficiency. researchgate.netsciopen.com
Condensation Reactions (e.g., Knoevenagel) for Cinnamoyl Backbone Formation
The Knoevenagel condensation is a cornerstone for the synthesis of this compound. rsc.orgwikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst. numberanalytics.comsci-hub.se The reaction between 4-pentylbenzaldehyde and malonic acid, followed by decarboxylation, yields the target molecule.
The choice of catalyst and reaction conditions significantly influences the reaction rate and yield. Various catalysts have been explored for the Knoevenagel condensation, ranging from traditional amine bases to more novel and green catalysts.
| Catalyst System | Aldehyde | Active Methylene Compound | Solvent | Temperature (°C) | Yield (%) | Reference |
| Piperidine (B6355638)/Pyridine | Benzaldehyde | Malonic Acid | Pyridine | Reflux | High | youtube.com |
| Ammonium (B1175870) Bicarbonate | Syringaldehyde | Malonic Acid | Solvent-free | 90 | >97 (conversion) | tue.nl |
| Water Extract of Banana | Substituted Benzaldehydes | Malononitrile | Grindstone | Room Temp | High | niscpr.res.in |
| Lemon Juice | Aromatic Aldehydes | Malononitrile | Solvent-free | Room Temp | 86-91 | lookchem.com |
| Porcine Pancreas Lipase | 4-Nitrobenzaldehyde | 1,3-dihydroindol-2-one | DMSO/Water | 50 | High | researchgate.net |
This table presents a selection of catalytic systems used for Knoevenagel-type condensations, illustrating the diversity of applicable conditions. The specific yield for this compound would depend on the chosen system and optimization.
Reaction Kinetics and Thermodynamic Considerations in the Formation of this compound
The kinetics of the Knoevenagel condensation are influenced by several factors, including the nature of the reactants, the catalyst, and the solvent. Studies on the condensation of various benzaldehydes with malonic acid derivatives have shown that the reaction rate is affected by the electronic properties of the substituents on the benzaldehyde. acs.org Generally, electron-withdrawing groups on the aromatic ring can accelerate the initial nucleophilic attack by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups, such as the pentyl group in 4-pentylbenzaldehyde, may slightly decrease the reaction rate compared to unsubstituted benzaldehyde. acs.org
The reaction mechanism typically involves the formation of a carbanion from the active methylene compound, which then attacks the carbonyl group of the aldehyde. acs.org This is followed by a dehydration step to form the α,β-unsaturated product. The rate-determining step can vary depending on the specific reaction conditions. acs.org
Stereochemical Control and Regioselectivity in this compound Synthesis
The Knoevenagel condensation typically yields the thermodynamically more stable (E)-isomer of the α,β-unsaturated acid as the major product. tandfonline.com The formation of the (E)-isomer is favored due to reduced steric hindrance between the phenyl ring and the carboxylic acid group in the transition state leading to the final product. The use of certain catalysts and reaction conditions can further enhance this stereoselectivity. For instance, modified Knoevenagel conditions have been shown to exhibit exclusively E-stereoselectivity. tandfonline.com
Regioselectivity is generally not a major concern in the synthesis of this compound via the Knoevenagel condensation of 4-pentylbenzaldehyde and malonic acid, as the reaction occurs specifically at the aldehyde and the active methylene positions.
Green Chemistry Approaches and Sustainable Production of 3-(4-Pentil-phenyl)-acrylic acid
In recent years, there has been a significant push towards developing greener and more sustainable methods for chemical synthesis. For the production of this compound, several green chemistry principles can be applied.
Use of Greener Solvents: Traditional Knoevenagel condensations often use toxic solvents like pyridine. tue.nl Greener alternatives such as water, ethanol, or even solvent-free conditions have been successfully employed. tue.nlrsc.orgbepls.com Water-mediated Knoevenagel condensations are particularly attractive due to the low cost, non-toxicity, and environmental benignity of water. rsc.orgrsc.org
Use of Benign Catalysts: The replacement of hazardous catalysts like piperidine with more environmentally friendly options is a key aspect of green synthesis. tue.nl Catalysts such as ammonium bicarbonate, natural extracts like lemon juice or banana ash, and biocatalysts like lipases have been shown to be effective. tue.nlniscpr.res.inlookchem.comresearchgate.net
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, for example, by grinding the reactants together (mechanochemistry), can significantly reduce waste and simplify the work-up procedure. niscpr.res.inresearchgate.nettue.nlrsc.org
The application of these green chemistry principles can lead to a more sustainable and environmentally responsible production of this compound.
Advanced Spectroscopic and Structural Characterization of 3 4 Pentyl Phenyl Acrylic Acid
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Conformational Dynamics of 3-(4-Pentyl-phenyl)-acrylic acid
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformational dynamics of molecules in solution. copernicus.org For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms and the rotational freedom around single bonds.
In the ¹H NMR spectrum, the chemical shifts of the protons reveal their local electronic environment. The trans-conformation of the acrylic acid moiety is confirmed by the large coupling constant (typically around 16 Hz) between the two vinyl protons. researchgate.net The aromatic protons of the phenyl ring typically appear as multiplets, and the protons of the pentyl group exhibit characteristic chemical shifts and splitting patterns corresponding to their position in the alkyl chain. rsc.orgnetlify.app
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. oregonstate.edu The chemical shifts of the carbonyl carbon, the vinyl carbons, the aromatic carbons, and the carbons of the pentyl chain are all distinct and can be assigned to their specific positions within the molecule. rsc.orgwisc.edu Studies on related flexible ligands have shown that ¹³C relaxation dispersion measurements can be used to probe site-specific changes in ligand flexibility upon binding to a receptor, a technique that could be applied to understand the conformational reorganization of this compound in different environments. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0-13.2 orgchemboulder.com |
| Vinyl (-CH=CH-) | 6.3 - 7.8 |
| Aromatic (C₆H₄) | 7.1 - 7.5 |
| Benzylic (-CH₂-Ar) | 2.6 |
| Alkyl (-CH₂-) | 1.3 - 1.6 |
| Terminal Methyl (-CH₃) | 0.9 |
Note: These are predicted values based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions. ucl.ac.uksigmaaldrich.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (-COOH) | 165-185 oregonstate.edu |
| Vinyl (-CH=CH-) | 115 - 145 |
| Aromatic (C₆H₄) | 125 - 150 |
| Benzylic (-CH₂-Ar) | 35 |
| Alkyl (-CH₂-) | 22 - 31 |
| Terminal Methyl (-CH₃) | 14 |
Note: These are predicted values based on typical chemical shift ranges for similar functional groups. oregonstate.eduwisc.edu
Vibrational Spectroscopy (FT-IR and Raman) for Probing Intermolecular Interactions and Functional Group Analysis in this compound Systems
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups present in a molecule and the nature of intermolecular interactions. nih.gov
In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the various functional groups. The O-H stretch of the carboxylic acid group will appear as a broad band, typically in the range of 2500-3300 cm⁻¹, due to hydrogen bonding. scielo.org.mx The C=O stretch of the carbonyl group will give a strong absorption band around 1700 cm⁻¹. rsc.orgspectroscopyonline.com The C=C stretching vibration of the acrylic acid moiety is typically observed around 1640 cm⁻¹, and the aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. nih.gov The C-H stretching vibrations of the pentyl group and the aromatic ring are also observable. researchgate.net
Raman spectroscopy provides complementary information to FT-IR. The C=C double bond and the aromatic ring vibrations often give strong signals in the Raman spectrum. nih.gov Changes in the vibrational spectra upon dimerization or interaction with other molecules can be used to study these processes. For instance, the photodimerization of cinnamic acid derivatives has been monitored by observing the decay of the C=C stretching band. nih.gov
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch (broad) | 2500-3300 scielo.org.mx |
| Carbonyl | C=O Stretch | ~1700 rsc.orgspectroscopyonline.com |
| Alkene | C=C Stretch | ~1640 nih.gov |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Alkyl/Aromatic | C-H Stretch | 2850-3100 researchgate.net |
Mass Spectrometry for Investigating Fragmentation Pathways and Purity Assessment of this compound
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for investigating its fragmentation pathways upon ionization. This information is vital for confirming the identity of the synthesized compound and assessing its purity. libretexts.org
In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). libretexts.org For this specific molecule, cleavage of the pentyl chain is also expected, leading to a series of peaks separated by 14 mass units (CH₂ groups). A significant fragmentation could be the McLafferty rearrangement, which can lead to the formation of a charged enol and a neutral alkene. stackexchange.com
The high-resolution mass spectrum allows for the precise determination of the molecular formula, confirming the elemental composition of the compound and any detected impurities.
Table 4: Potential Fragmentation Ions in the Mass Spectrum of this compound
| Ion | m/z (Mass/Charge) | Possible Origin |
| [M]⁺ | 218 | Molecular Ion |
| [M-OH]⁺ | 201 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 173 | Loss of carboxyl group |
| [M-C₅H₁₁]⁺ | 147 | Loss of pentyl radical |
| Various | Various | Fragmentation of the pentyl chain |
X-ray Diffraction Analysis of Crystalline Phases of this compound and its Derivatives
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net
For this compound, single-crystal X-ray diffraction analysis would reveal the packing of the molecules in the crystal lattice. It would show how the carboxylic acid groups form hydrogen-bonded dimers, a common structural motif for carboxylic acids. researchgate.net The conformation of the molecule in the solid state, including the planarity of the acrylic acid moiety and the orientation of the pentyl chain, can be determined. The analysis of co-crystals of cinnamic acid derivatives has demonstrated the importance of hydrogen bonding in directing the crystal packing. researchgate.net Powder X-ray diffraction (PXRD) can be used to identify the crystalline phase and to assess the crystallinity of a sample. researchgate.net
Computational Chemistry and Theoretical Modeling of 3 4 Pentyl Phenyl Acrylic Acid
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity of 3-(4-Pentyl-phenyl)-acrylic acid
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and reactivity of molecules like this compound. These methods solve approximations of the Schrödinger equation to determine a molecule's energetic and electronic properties.
DFT methods, particularly using hybrid functionals like B3LYP, are widely employed for their balance of computational cost and accuracy. ijcce.ac.irnih.govresearchgate.net For a molecule such as this compound, DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of electronic properties can be calculated.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, stability, and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity. Other properties like electron affinity, ionization potential, and electronegativity can also be derived from these orbital energies, providing a comprehensive picture of the molecule's reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is crucial for predicting how the molecule will interact with other chemical species.
Table 1: Representative Electronic Properties Calculable via DFT (Note: The following data is illustrative for a generic acrylic acid derivative and not specific to this compound, as such data is not publicly available.)
| Property | Typical Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.8 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Landscapes and Aggregation Behavior of this compound
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility and its tendency to self-assemble or aggregate in different environments.
To perform an MD simulation, a force field (a set of parameters describing the potential energy of the atoms) is chosen, such as AMBER or GROMOS. The simulation begins with an initial structure, often the optimized geometry from quantum chemical calculations. The system is then simulated for a set period, typically nanoseconds to microseconds, tracking the trajectory of each atom based on Newtonian physics.
Analysis of these trajectories reveals the conformational landscape of the molecule. The flexible pentyl chain and the rotatable bond between the phenyl ring and the acrylic acid group allow for multiple low-energy conformations. MD simulations can quantify the relative populations of these conformers and the energy barriers between them.
Furthermore, by simulating multiple molecules in a solvent box (e.g., water or an organic solvent), the aggregation behavior can be investigated. Due to its amphiphilic nature—possessing a hydrophobic pentyl-phenyl tail and a hydrophilic carboxylic acid head—this compound is expected to exhibit self-assembly. MD simulations can model this process, showing how molecules orient themselves to form aggregates like micelles or layers, driven by forces such as hydrogen bonding between the carboxylic acid groups and hydrophobic interactions between the alkyl-aromatic parts. nih.gov
Prediction of Spectroscopic Signatures and Molecular Properties of this compound via Computational Methods
Computational methods are instrumental in predicting and interpreting spectroscopic data. By calculating properties related to how a molecule interacts with electromagnetic radiation, theoretical spectra can be generated that aid in the analysis of experimental results.
Vibrational Spectroscopy (FT-IR, FT-Raman): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to observed peaks. researchgate.netnih.gov For this compound, this would involve identifying characteristic frequencies for the C=O and O-H stretches of the carboxylic acid, C=C stretches of the alkene and aromatic ring, and various C-H vibrations. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). ijcce.ac.ir These theoretical shifts are invaluable for assigning signals in experimental NMR spectra, which is often a complex task for molecules with many similar chemical environments.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. ijcce.ac.ir These calculations can predict the λ_max (wavelength of maximum absorption) and help explain the origin of the electronic transitions (e.g., π→π* transitions within the conjugated system).
Table 2: Computationally Predicted Spectroscopic Data (Note: This table is a template for the types of data that would be generated from computational analysis and is not based on published results for this compound.)
| Spectroscopic Technique | Predicted Parameter | Calculated Value (Illustrative) | Corresponding Functional Group |
| FT-IR | Vibrational Frequency (ν) | ~1710 cm⁻¹ | Carboxylic Acid C=O Stretch |
| FT-IR | Vibrational Frequency (ν) | ~1630 cm⁻¹ | Alkene C=C Stretch |
| ¹³C NMR | Chemical Shift (δ) | ~170 ppm | Carboxylic Acid Carbon |
| ¹H NMR | Chemical Shift (δ) | ~7.5 ppm | Aromatic Protons |
| UV-Vis (TD-DFT) | λ_max | ~280 nm | π→π* Transition |
Structure-Activity/Property Relationship Predictions for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govnih.gov
For a series of derivatives of this compound, a QSAR study would involve:
Creating a Dataset: Synthesizing or computationally designing a library of derivatives by modifying the parent structure (e.g., changing the length of the alkyl chain, adding substituents to the phenyl ring).
Calculating Descriptors: For each molecule in the series, a set of numerical descriptors is calculated. These can include electronic descriptors (from DFT), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., logP).
Model Development: Using statistical methods like multiple linear regression or machine learning, an equation is developed that links the descriptors to the experimentally measured biological activity (e.g., enzyme inhibition, cytotoxicity). nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.
A validated QSAR model can be a powerful predictive tool. It can estimate the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test in the lab. The model also provides mechanistic insights by identifying which structural features (e.g., electron-withdrawing groups on the ring, increased hydrophobicity) are most important for the desired activity, thereby guiding future drug design efforts. nih.gov
Derivative Synthesis and Functionalization Strategies Based on 3 4 Pentyl Phenyl Acrylic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety in 3-(4-Pentyl-phenyl)-acrylic acid
The carboxylic acid group is a primary site for functionalization, readily undergoing esterification and amidation reactions to produce a wide array of derivatives.
Esterification: The conversion of this compound to its corresponding esters can be achieved through standard acid-catalyzed esterification (Fischer esterification). This typically involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA), with heat applied to drive the reaction to completion. acs.orgresearchgate.net An analogous process is used in the synthesis of pentyl (E)-3-(3,4-dihydroxyphenyl)acrylate, where caffeic acid is reacted with amyl (pentyl) alcohol. nih.govresearchgate.net During such reactions, polymerization of the acrylic acid can be a competing side reaction, which can be mitigated by the use of polymerization inhibitors. acs.orgresearchgate.net
Interactive Table: Potential Ester Derivatives Select an alcohol from the dropdown list to see the corresponding ester product formed from the esterification of this compound.
| Reactant Alcohol | Resulting Ester Product |
| Methanol | Methyl 3-(4-pentylphenyl)acrylate |
| Ethanol | Ethyl 3-(4-pentylphenyl)acrylate |
| Propanol | Propyl 3-(4-pentylphenyl)acrylate |
| Isopropanol | Isopropyl 3-(4-pentylphenyl)acrylate |
| Benzyl Alcohol | Benzyl 3-(4-pentylphenyl)acrylate |
Amidation: The synthesis of amides from this compound can be accomplished through several methods. One common approach involves converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct condensation with an amine can be achieved using coupling agents. A notable reaction for α,β-unsaturated carbonyls like this acrylic acid is the Aza-Michael addition, where an amine can add to the β-carbon of the double bond. researchgate.net For instance, research on similar β-aroylacrylic acids shows reactions with nitrogen nucleophiles like ethanolamine (B43304) and o-aminophenol to yield corresponding adducts. researchgate.net
Functionalization of the Phenyl Ring and Alkyl Chain of this compound
Modifications to the phenyl ring and the pentyl side chain allow for the synthesis of analogues with altered physical and chemical properties.
Direct functionalization of the pentyl chain can be challenging due to the relative inertness of sp³ C-H bonds. However, selective reactions are possible, particularly at the benzylic position (the carbon atom of the pentyl chain attached directly to the phenyl ring). This position is activated towards free-radical reactions. For example, free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator would selectively introduce a bromine atom at the benzylic carbon. This halogenated derivative can then serve as a precursor for further nucleophilic substitution reactions.
The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) to introduce a variety of functional groups. masterorganicchemistry.commsu.edu The outcome of these reactions is dictated by the directing effects of the two existing substituents: the pentyl group and the acrylic acid group.
n-Pentyl Group: As an alkyl group, it is an activating substituent and an ortho, para-director.
Acrylic Acid Group: As a group with a carbonyl conjugated to the ring, it is a deactivating substituent and a meta-director. youtube.com
In cases of competing directing effects, the more strongly activating group typically controls the position of substitution. Therefore, the activating pentyl group will direct incoming electrophiles primarily to the positions ortho to it (C3 and C5 positions), which are also conveniently meta to the deactivating acrylic acid group.
Interactive Table: Electrophilic Aromatic Substitution Reactions Explore common EAS reactions and the expected major products when applied to this compound.
| Reaction Type | Reagents | Electrophile (E⁺) | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-(3-Nitro-4-pentylphenyl)acrylic acid |
| Bromination | Br₂, FeBr₃ | Br⁺ | 3-(3-Bromo-4-pentylphenyl)acrylic acid |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-(2-Pentyl-5-sulfophenyl)acrylic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 3-(3-Acyl-4-pentylphenyl)acrylic acid |
Polymerization and Copolymerization Studies Utilizing this compound as a Monomer
The acrylic acid moiety allows this compound to act as a monomer in polymerization reactions, leading to the formation of novel polymers with potentially interesting properties derived from the pendent 4-pentylphenyl group.
This compound can be polymerized via conventional free-radical polymerization. This process involves three key kinetic steps: initiation, propagation, and termination. acs.org
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes under heat or UV light to form primary radicals, which then react with a monomer molecule to create an initiated monomer radical.
Propagation: The initiated monomer radical rapidly adds to other monomer molecules, extending the polymer chain. acs.org
Termination: The growth of a polymer chain is stopped when two growing radical chains react with each other, either through combination (forming a single longer chain) or disproportionation (one chain abstracts a hydrogen from the other, resulting in two terminated chains). acs.org
The kinetics of such polymerizations are complex, with the rate being influenced by monomer and initiator concentrations, temperature, and solvent. imaging.org
Table: Key Stages of Free Radical Polymerization
| Stage | Description |
| Initiation | Formation of active radical species from an initiator and subsequent reaction with the first monomer unit. |
| Propagation | Sequential addition of monomer units to the growing radical polymer chain. |
| Termination | Annihilation of radical activity, typically by the reaction of two growing chains. |
To overcome the limitations of conventional free-radical polymerization, such as broad molecular weight distributions and poor control over polymer architecture, controlled radical polymerization (CRP) techniques can be employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly versatile CRP method for acrylic monomers. scielo.br
The RAFT process utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. nih.gov The growing polymer radical reversibly adds to the CTA, forming a dormant intermediate. This intermediate can then fragment to release a new radical, allowing for the controlled growth of polymer chains. This process leads to polymers with predetermined molecular weights and very low polydispersity (PDI < 1.3). researchgate.netsharif.edu
By using this compound as the monomer in a RAFT polymerization, it is possible to synthesize well-defined homopolymers or block copolymers. rsc.org For instance, a hydrophilic macro-CTA, such as one based on poly(acrylic acid), could be used to initiate the polymerization of the hydrophobic this compound, resulting in the formation of amphiphilic diblock copolymers through a process known as polymerization-induced self-assembly (PISA). rsc.orgmdpi.com
Table: Comparison of Polymerization Techniques
| Feature | Conventional Free-Radical Polymerization | RAFT Polymerization |
| Control over Mₙ | Poor | Excellent |
| Polydispersity Index (PDI) | High (typically > 1.5) | Low (typically < 1.3) researchgate.net |
| Polymer Architecture | Limited (mostly linear homopolymers) | Complex architectures possible (block, star, etc.) scielo.br |
| "Living" Character | No (chains terminate irreversibly) | Yes (chains can be re-activated for block extensions) sharif.edu |
Heterocyclic Ring Formation and Annulation Strategies Involving this compound
The unique structural features of this compound, namely the electron-deficient carbon-carbon double bond and the carboxylic acid group, make it an excellent substrate for reactions with binucleophiles to form a variety of heterocyclic compounds. These reactions often proceed through an initial Michael addition of a nucleophile to the β-carbon, followed by an intramolecular cyclization.
One of the most common and effective strategies for synthesizing nitrogen-containing heterocycles from α,β-unsaturated carboxylic acids is the reaction with hydrazine (B178648) and its derivatives. This reaction provides a direct route to five-membered pyrazolidinone rings and six-membered pyridazinone rings.
The reaction of this compound with hydrazine hydrate (B1144303) is expected to yield 6-(4-pentylphenyl)-4,5-dihydropyridazin-3(2H)-one. This transformation is a well-established method for the synthesis of pyridazinone derivatives from various β-aroylacrylic acids. researchgate.net The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization.
A closely related and highly valuable reaction is the synthesis of 3-pyrazolidinone derivatives. The treatment of α,β-unsaturated carboxylic acid derivatives with hydrazine hydrate is a common method for preparing these compounds. researchgate.net In the case of this compound, the reaction with hydrazine would lead to the formation of a pyrazolidinone, which is a cyclic hydrazide of 3-hydrazinopropanoic acid.
Research on similar structures, such as other 6-substituted-phenyl-4,5-dihydropyridazin-3(2H)-ones, has demonstrated their potential as pharmacologically active agents. researchgate.net The synthesis of these compounds is typically achieved through the cyclization of the corresponding γ-keto acids with hydrazine. researchgate.net
Table 1: Synthesis of Pyridazinone and Pyrazolidinone Derivatives from Acrylic Acid Precursors
| Entry | Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |
| 1 | 3-Aryl-acrylic acid | Hydrazine hydrate | 6-Aryl-4,5-dihydropyridazin-3(2H)-one | Reflux in Ethanol | Moderate to High | researchgate.net |
| 2 | α,β-Unsaturated ester | Hydrazine hydrate | 3-Pyrazolidinone derivative | Heating | Good | researchgate.net |
Beyond direct cyclization with hydrazine, the acrylic acid moiety of this compound is amenable to a variety of other annulation strategies. These often involve a Michael addition as the key initial step, which creates a new carbon-carbon or carbon-heteroatom bond, followed by an intramolecular reaction to close the ring.
For instance, the reaction with compounds containing both a nucleophilic and an electrophilic center can lead to the formation of various heterocyclic systems in a single step. These multicomponent reactions are highly efficient and atom-economical. While specific examples with this compound are not extensively documented, the principles of heterocyclic synthesis from α,β-unsaturated systems are well-established.
The versatility of this compound as a building block in heterocyclic synthesis opens up avenues for the creation of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the specific reaction conditions and the scope of these cyclization and annulation reactions will undoubtedly expand the synthetic utility of this compound.
Applications of 3 4 Pentyl Phenyl Acrylic Acid and Its Derivatives in Advanced Materials Science
Development of Liquid Crystalline Phases from 3-(4-Pentyl-phenyl)-acrylic acid Derivatives
The elongated, rod-like shape of molecules based on the 4-alkylphenyl acrylic acid structure is a key feature that promotes the formation of liquid crystalline phases. The interplay between the rigid aromatic core and the flexible alkyl chain allows for the temperature- and concentration-dependent self-assembly into ordered, yet fluid, states known as mesophases.
Thermotropic and Lyotropic Liquid Crystal Systems
Thermotropic Liquid Crystals: Derivatives of this compound, particularly its esters, are known to exhibit thermotropic liquid crystalline behavior. rri.res.in Thermotropic liquid crystals are materials that display liquid crystalline properties within a specific temperature range. rri.res.in The transition from a crystalline solid to a liquid crystal and finally to an isotropic liquid is driven by changes in thermal energy. The pentyl chain of this compound plays a crucial role in lowering the melting point and influencing the temperature range of the mesophase.
For instance, esters derived from trans-p-n-alkoxy-alpha-methyl cinnamic acids have been synthesized and their mesomorphic properties studied. rri.res.in These studies reveal that the thermal stability of the nematic phase is influenced by the nature of the ester group and the length of the alkyl chain. rri.res.in
Lyotropic Liquid Crystals: While less common for simple cinnamic acid derivatives, the amphiphilic nature of this compound, with its hydrophilic carboxylic acid head and hydrophobic phenyl-pentyl tail, suggests potential for the formation of lyotropic liquid crystal systems. Lyotropic mesophases are formed when a compound is dissolved in a suitable solvent, and the phase behavior depends on both temperature and concentration. nih.gov The self-assembly of such amphiphilic molecules in a solvent can lead to various structures, such as micelles and lamellar phases. nih.gov
Structure-Mesophase Relationship Investigations
The relationship between the molecular structure of this compound derivatives and the resulting liquid crystalline phase (mesophase) is a subject of detailed investigation. Key factors influencing the mesophase behavior include:
Length of the Alkyl Chain: The length of the alkyl chain (in this case, pentyl) significantly affects the melting point and the type and stability of the mesophase. Longer chains tend to favor the formation of more ordered smectic phases over nematic phases.
Nature of the Ester Group: Esterification of the acrylic acid group with different alcohols can introduce variations in polarity, polarizability, and molecular shape, thereby tuning the liquid crystalline properties. For example, the introduction of a cyano group in the ester moiety can enhance the dielectric anisotropy, a crucial parameter for display applications. rri.res.in
Presence of Lateral Substituents: The addition of substituents on the phenyl ring can alter the molecular width and intermolecular interactions, leading to changes in the mesophase stability and transition temperatures.
Recent research on calamitic molecules derived from cinnamic acid and biphenyl (B1667301) cores has demonstrated the formation of nematic and smectic A phases. researchgate.net These studies underscore the importance of molecular geometry and intermolecular interactions in dictating the self-assembly and macroscopic properties of these materials. researchgate.net
Role of this compound in the Design of Organic Electronic Materials
The conjugated π-electron system of the phenyl-acrylic acid core makes this compound and its derivatives interesting candidates for use in organic electronic materials. These materials are the foundation for a variety of devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
The performance of organic semiconductors is highly dependent on the molecular packing in the solid state, which governs the efficiency of charge transport. The ability of this compound derivatives to self-assemble into ordered liquid crystalline phases can be exploited to create well-organized thin films with enhanced charge carrier mobility.
While specific studies on the application of this compound in OFETs are limited, research on related organic semiconductors provides valuable insights. For instance, polymers like poly(3-hexylthiophene) (P3HT), which also feature an alkyl chain attached to a conjugated backbone, are widely used in OFETs. researchgate.net The alkyl chains in these materials aid in solution processability and influence the thin-film morphology. It is plausible that polymers or oligomers incorporating the this compound unit could exhibit favorable semiconducting properties. The acrylic acid group also offers a handle for further functionalization or for anchoring the molecule to surfaces.
Utilization of this compound in Self-Assembled Systems and Supramolecular Architectures
The carboxylic acid group of this compound is capable of forming strong and directional hydrogen bonds. This feature, combined with the shape and electronic properties of the molecule, makes it a versatile component for the construction of self-assembled systems and supramolecular architectures.
Hydrogen bonding is a powerful tool in supramolecular chemistry for directing the assembly of molecules into well-defined structures. rsc.org In the case of this compound, the carboxylic acid moieties can form dimers through hydrogen bonding, effectively elongating the molecular unit and enhancing the stability of liquid crystalline phases. This dimerization is a common feature in many liquid crystalline carboxylic acids.
Furthermore, the acrylic acid group can be used to form complexes with other molecules, leading to the creation of more complex supramolecular structures. For instance, the co-assembly of carboxylic acids with pyridine-containing molecules can lead to the formation of hydrogen-bonded liquid crystalline complexes with tunable properties. The study of supramolecular arrangements in cinnamic acid derivatives has shown that even subtle interactions, like those with a disordered water molecule, can significantly influence the crystal packing. nii.ac.jp
Polymer Composites and Nanomaterials Incorporating this compound Units
The polymerizable acrylic acid functionality of this compound allows for its incorporation into polymer chains, either as a monomer or as a functional pendant group. This opens up possibilities for the creation of novel polymer composites and functionalized nanomaterials.
Cinnamic acid and its derivatives have been used as monomers in radical copolymerization with other vinyl monomers like methyl acrylate (B77674) and styrene. acs.org Although the homopolymerization of 1,2-disubstituted monomers like cinnamic acid is often challenging, they can be effectively incorporated into copolymers, imparting properties such as increased glass transition temperature due to their rigid structure. acs.orgnih.gov Polymers containing cinnamoyl moieties are known for their photoresponsive behavior, which can be utilized in applications such as photocurable coatings and photolithography. nih.gov
Moreover, the carboxylic acid group can be used to functionalize the surface of nanomaterials, such as silica (B1680970) or gold nanoparticles. This surface modification can improve the dispersibility of the nanoparticles in a polymer matrix and introduce specific functionalities. For example, nanoparticles functionalized with molecules similar to 3-(4-propylcarbamoyl)acrylic acid have been incorporated into hydrogels for applications in drug delivery. ijirset.com
Optical and Electro-Optical Properties of Materials Derived from this compound
Liquid crystals derived from this compound are expected to exhibit interesting optical and electro-optical properties, which are crucial for their application in display technologies and other photonic devices.
A key optical property of nematic liquid crystals is birefringence, which is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. cnr.it The anisotropic shape of the molecules and their orientational order are responsible for this property. Highly birefringent liquid crystals are desirable for applications that require a large phase shift, such as in optical phase modulators and fast-switching displays. mdpi.comresearchgate.net The extended π-conjugated system of the phenyl-acrylic acid core, combined with the anisotropic nature of the liquid crystalline phase, suggests that derivatives of this compound could exhibit significant birefringence.
Interactions of 3 4 Pentyl Phenyl Acrylic Acid with Biological Systems Mechanistic and Non Clinical Research
Molecular Docking and Binding Affinity Studies of 3-(4-Pentyl-phenyl)-acrylic acid with Model Biomolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding the potential of a compound like this compound to interact with specific biological targets, such as enzymes and receptors.
While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous acrylic and cinnamic acid derivatives provides a strong framework for predicting its behavior. For instance, studies on various acrylic acid derivatives have shown their potential as inhibitors of enzymes like thymidine (B127349) phosphorylase, a target in cancer therapy. nih.govtandfonline.com Docking simulations of these derivatives revealed that their binding is often stabilized by hydrogen bonds and pi-alkyl interactions within the enzyme's active site. tandfonline.com
Similarly, derivatives of cinnamic acid have been evaluated for their binding affinity to a range of protein targets, including matrix metalloproteinases (MMPs) and protein kinases, which are pivotal in various disease processes. researchgate.netnih.gov These studies frequently report that the carboxylic acid group forms key hydrogen bonds, while the phenyl ring engages in hydrophobic or pi-stacking interactions. mdpi.com For this compound, the long pentyl chain would be expected to significantly enhance hydrophobic interactions, potentially increasing its affinity for proteins with deep, nonpolar binding pockets.
The binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical parameter determined in these studies. For related cinnamic acid derivatives, these values can range from the picomolar to the micromolar scale, indicating potent interactions with their target proteins. researchgate.net
Table 1: Representative Molecular Docking Data for Analogous Acrylic/Cinnamic Acid Derivatives
| Compound Class | Target Protein | Reported Binding Affinity (Example) | Key Interactions Noted |
| Acrylic Acid Derivatives | Thymidine Phosphorylase (TP) | IC50 = 57.81 ± 3.41 µM | Hydrogen bonding, pi-alkyl interactions tandfonline.com |
| Cinnamic Acid Derivatives | Matrix Metalloproteinase-9 (MMP-9) | ΔGbinding < -10 kcal/mol | Hydrogen bonds researchgate.netmdpi.com |
| Acrylate (B77674) Derivatives | Tubulin | Binding Energy = -6.7 kcal/mol | Interactions with the colchicine-binding site acs.org |
| Cinnamic Acid Derivatives | Aldehyde Dehydrogenase | Ki = 0.6 µM | Competitive with respect to NAD+ nih.gov |
This table presents data from studies on compounds structurally related to this compound to illustrate the types of results obtained from molecular docking and binding affinity studies. The values are not for this compound itself.
Investigation of Enzymatic Transformations Involving this compound in In Vitro Systems
In vitro enzymatic studies are essential to understand the metabolic fate of a compound. These assays typically use liver microsomes, which are rich in metabolic enzymes like the cytochrome P450 (CYP) superfamily, or purified enzymes to identify potential metabolic pathways. nih.gov
For this compound, several enzymatic transformations can be postulated based on its structure and research on similar molecules. The most common metabolic reactions for compounds containing an aromatic ring and an alkyl chain involve hydroxylation. uniba.it
Cinnamic acid itself is a known substrate for the enzyme cinnamate-4-hydroxylase (C4H), a plant cytochrome P450 enzyme that hydroxylates the phenyl ring at the para-position to form p-coumaric acid. nih.govlivescience.io While C4H is a plant enzyme, mammalian CYP enzymes perform similar aromatic hydroxylation reactions. uniba.it Therefore, it is plausible that the phenyl ring of this compound could be hydroxylated by human CYP enzymes.
Furthermore, the pentyl chain represents another likely site for metabolism. ω- and (ω-1)-hydroxylation of alkyl chains are common metabolic pathways catalyzed by CYP enzymes. This would result in the formation of alcohol metabolites, which could be further oxidized to aldehydes and carboxylic acids.
Besides oxidative metabolism, the acrylic acid moiety could potentially undergo conjugation reactions, such as glucuronidation, which is a common pathway for compounds containing a carboxylic acid group. Studies on related compounds have also shown that cinnamic acid derivatives can act as inhibitors of certain enzymes, such as mitochondrial aldehyde dehydrogenase, by competing with the binding of co-factors like NAD+. nih.gov
Table 2: Plausible In Vitro Enzymatic Transformations for this compound
| Enzyme Superfamily | Potential Transformation | Location on Molecule | Expected Product Type |
| Cytochrome P450 (CYP) | Aromatic Hydroxylation | Phenyl Ring | Phenolic metabolite |
| Cytochrome P450 (CYP) | Alkyl Hydroxylation | Pentyl Chain | Alcohol metabolite |
| Aldehyde Dehydrogenase | Potential Inhibition | N/A | Parent compound may inhibit enzyme activity nih.gov |
| UGTs (UDP-glucuronosyltransferases) | Glucuronidation | Carboxylic Acid Group | Glucuronide conjugate |
This table outlines potential metabolic pathways based on the chemical structure of this compound and known metabolic reactions for similar compounds.
Biophysical Characterization of this compound Interactions with Model Membranes
The interaction of a compound with cell membranes is a key determinant of its absorption, distribution, and ultimately its biological activity. This compound is an amphiphilic molecule, with the pentyl-phenyl tail providing a hydrophobic character and the acrylic acid head providing a hydrophilic, negatively charged group at physiological pH. This structure strongly suggests it will interact with the lipid bilayers that form cell membranes.
Biophysical techniques are used to study these interactions in model systems, such as liposomes or lipid monolayers. Studies on other amphiphilic molecules, including some cinnamic acid derivatives, have shown that they can insert into lipid bilayers. nih.govnih.gov The hydrophobic portion of the molecule typically partitions into the nonpolar acyl chain region of the membrane, while the hydrophilic headgroup remains near the polar headgroup region at the membrane-water interface. nih.govrsc.org
Theoretical Aspects of Biological Activity Modulators Based on this compound Scaffold
The core structure of this compound serves as a "scaffold" that can be chemically modified to create a library of new compounds with potentially enhanced or altered biological activities. Theoretical approaches, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable in guiding the rational design of these new modulators. researchgate.netnih.govmdpi.com
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives based on the this compound scaffold, a QSAR study would systematically vary substituents on the phenyl ring or modify the length and branching of the alkyl chain. The analysis could reveal which properties are critical for a desired biological effect. For example, studies on other acrylic and cinnamic acid derivatives have shown that properties like hydrophobicity, aromaticity, and the presence of specific electron-donating or withdrawing groups are crucial for their activity. nih.govnih.gov
The 3-phenyl-acrylic acid backbone is considered a "privileged scaffold" in medicinal chemistry because it is found in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govnih.gov By using this scaffold, medicinal chemists can explore different "chemical spaces" to optimize interactions with a specific biological target. For example, modifying the pentyl group could fine-tune the compound's hydrophobicity to improve membrane permeability or enhance binding to a hydrophobic pocket in a target protein. Adding substituents to the phenyl ring could introduce new hydrogen bonding or electrostatic interactions. researchgate.net These theoretical considerations are fundamental to leveraging the this compound structure for the development of novel therapeutic agents. nih.gov
Advanced Analytical Methodologies for 3 4 Pentyl Phenyl Acrylic Acid in Complex Research Matrices
Chromatographic Separation Techniques (HPLC, GC-MS) for Purity Assessment and Isomer Analysis of 3-(4-Pentyl-phenyl)-acrylic acid
Chromatographic methods are fundamental to assessing the purity and resolving isomers of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized for these applications.
High-Performance Liquid Chromatography (HPLC) is a preferred method for the purity assessment of non-volatile, thermally sensitive compounds like this compound. The technique separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For cinnamic acid and its derivatives, which are structurally analogous to the target compound, reversed-phase HPLC (RP-HPLC) is commonly employed. mdpi.comresearchgate.net This involves a nonpolar stationary phase (typically C18) and a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comresearchgate.nete3s-conferences.org
To ensure the retention and sharp peak shape of acidic compounds like acrylic and cinnamic acids, the mobile phase is often acidified with agents like phosphoric acid or trifluoroacetic acid. mdpi.comosha.gov This suppresses the ionization of the carboxylic acid group, leading to better interaction with the stationary phase. osha.gov Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks, with purity levels often expected to be above 95% for synthesized compounds. mdpi.com The limit of detection (LOD) and limit of quantification (LOQ) for acrylic acid in some HPLC methods have been reported as low as 1.7 µg/mL and 2.8 µg/mL, respectively. waters.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both purity assessment and, crucially, for the analysis of isomers, particularly the cis and trans geometric isomers of the acrylic acid moiety. While GC is suitable for volatile compounds, derivatization may be required for polar molecules like carboxylic acids to increase their volatility and thermal stability. nih.gov The most common approach is silylation, which converts the acidic proton into a less polar trimethylsilyl (B98337) group. nih.gov
Following separation in the GC column, the mass spectrometer fragments the eluted molecules into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for unequivocal identification. For isomer analysis, such as distinguishing between cis and trans isomers of related compounds like quercus lactone, the subtle differences in their fragmentation patterns or chromatographic retention times can be exploited for identification and quantification. tofwerk.com The analysis of technical grade nonylphenol, a complex mixture of branched alkylphenol isomers, demonstrates the capability of GC-MS to resolve and identify numerous structurally similar compounds within a single sample. sigmaaldrich.com
Table 1: Typical HPLC Parameters for the Analysis of Cinnamic and Acrylic Acid Derivatives
| Parameter | Typical Conditions | Rationale/Application for this compound |
|---|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) | Suitable for the non-polar pentyl-phenyl group. |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netresearchgate.nete3s-conferences.org | Provides good retention and separation for aromatic carboxylic acids. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient mdpi.comresearchgate.net | Allows for the elution of compounds with a range of polarities. |
| Buffer/Additive | 0.1% Phosphoric Acid or Trifluoroacetic Acid mdpi.comosha.gov | Suppresses ionization of the carboxylic acid for improved peak shape. |
| Flow Rate | 0.8 - 1.0 mL/min mdpi.comresearchgate.net | Standard flow rate for analytical scale separations. |
| Detection | UV-Vis Detector (e.g., 210 nm, 254 nm, 280 nm) mdpi.comresearchgate.netosha.gov | The conjugated system of the phenyl-acrylic acid structure absorbs UV light. |
Electrochemical Methods for the Detection and Quantification of this compound and its Derivatives
Electrochemical methods offer a sensitive and often cost-effective alternative to chromatographic techniques for the detection and quantification of electroactive compounds, including this compound. The presence of the conjugated π-system and the carboxylic acid group makes the molecule susceptible to oxidation or reduction at an electrode surface.
Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used to study the redox behavior of the analyte. The position of the oxidation/reduction peak potential is characteristic of the compound, while the peak current is proportional to its concentration, forming the basis for quantification.
For instance, the electrochemical degradation of trans-cinnamic acid has been studied using anodic oxidation, where the molecule is broken down by electrochemically generated hydroxyl radicals. nih.gov While this study focuses on degradation, the underlying principles of electrochemical interaction are relevant for detection. The process involves the oxidation of the cinnamic acid molecule at a boron-doped diamond (BDD) anode. nih.gov
For quantitative analysis, sensors can be developed by modifying electrode surfaces to enhance selectivity and sensitivity. Glassy carbon electrodes (GCE) modified with materials like carbon black and macrocyclic compounds (e.g., pillar nih.govarenes) have been used to create sensors for various organic acids. researchgate.net These modifications can pre-concentrate the analyte at the electrode surface, lowering the detection limit. The interaction of the organic acid with the modified surface can alter the electrochemical signal of the modifier, providing an indirect measurement mechanism. researchgate.net Such sensors have achieved detection limits in the nanomolar range for certain organic acids. researchgate.net
Table 2: Overview of Electrochemical Techniques for Organic Acid Analysis
| Technique | Principle | Application for this compound |
|---|---|---|
| Cyclic Voltammetry (CV) | Measures the current response to a triangular potential sweep. | Provides initial information on the redox potentials and electrochemical reactivity of the compound. |
| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear potential sweep, measuring current before and after each pulse. | Offers higher sensitivity and better resolution than CV, suitable for quantitative analysis. |
| Anodic Stripping Voltammetry (ASV) | Pre-concentrates the analyte onto the electrode at a fixed potential, then strips it off using a potential sweep. | Can achieve very low detection limits for analytes that can be accumulated at the electrode. |
| Amperometry | Measures the current at a fixed potential over time. | Useful for real-time monitoring, such as in flow-injection systems or as a detector for HPLC. |
Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Comprehensive Structural Elucidation of this compound Derivatives and Reaction Intermediates
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous structural elucidation of novel compounds, derivatives, and reaction intermediates. ijpsjournal.comresearchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly links the separation power of HPLC with the definitive structure-elucidating capability of NMR spectroscopy. nih.govijpsjournal.com After separation on an LC column, the eluent flows through a specialized NMR flow cell. This allows for the acquisition of 1H NMR and other NMR spectra for each separated component. This is particularly valuable for identifying unknown impurities or degradation products, as it provides detailed structural information without the need for isolating each compound individually. researchgate.net While challenges in sensitivity and solvent signal suppression exist, LC-NMR is a powerful tool for analyzing complex mixtures containing novel structures, such as the products of a synthesis reaction designed to produce derivatives of this compound. ijpsjournal.com
Gas Chromatography-Infrared Spectroscopy (GC-IR) combines GC separation with detection by Fourier-Transform Infrared (FT-IR) spectroscopy. nih.gov As components elute from the GC column, they pass through a heated light pipe where their IR spectrum is recorded. FT-IR is excellent for identifying functional groups (e.g., C=O of the carboxylic acid, C=C of the acrylate (B77674), C-H of the pentyl group). ijarnd.com This can be used to distinguish between isomers that might have similar mass spectra but different functional group arrangements or to identify reaction intermediates where a functional group has been modified. ijpsjournal.com
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a specialized technique used to analyze crosslinked polymers or other non-volatile materials. nih.gov The sample is heated to a high temperature (pyrolyzed) in an inert atmosphere, breaking it down into smaller, volatile fragments that can be analyzed by GC-MS. While not directly used for the parent acid, it is a powerful method for characterizing polymers made from this compound or its esters, providing insight into the network structure. nih.gov
Table 3: Application of Hyphenated Techniques in Structural Analysis
| Technique | Separation Method | Spectroscopic Method | Information Obtained |
|---|---|---|---|
| LC-MS | Liquid Chromatography | Mass Spectrometry | Molecular weight and fragmentation patterns of separated components. nih.gov |
| GC-MS | Gas Chromatography | Mass Spectrometry | Molecular weight and fragmentation patterns of volatile components. ijpsjournal.com |
| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Detailed structural connectivity (1H, 13C NMR) of separated components. ijpsjournal.com |
| GC-IR | Gas Chromatography | Infrared Spectroscopy | Functional group information of separated volatile components. nih.gov |
Development of Sensors for this compound Detection and Related Analytes
The development of dedicated sensors for this compound allows for rapid, on-site, and potentially continuous monitoring of the analyte in various settings. Sensor design often leverages the unique chemical properties of the target molecule.
Electrochemical Sensors , as discussed previously, are a major class of sensors for organic acids. researchgate.net Their design can be tailored by modifying electrode surfaces with specific recognition elements to enhance selectivity for the phenyl-acrylic acid structure over other background components.
Optical and Photometric Sensors represent another significant approach. These sensors rely on a change in an optical property, such as color or fluorescence, upon binding the analyte. nih.gov For example, a sensor could be designed with a receptor molecule that specifically binds to this compound. This binding event could trigger a conformational change in an attached fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. utah.edu The design of fluorescent sensors for boronic acids, which work by binding to diol-containing compounds, demonstrates the principle of linking a recognition event to a change in fluorescence intensity. nih.gov A similar strategy could be envisioned where a synthetic receptor recognizes the specific size, shape, and functionality of this compound.
Biosensors utilize a biological component, such as an enzyme or a whole cell, as the recognition element. Recombinant whole-cell bacterial biosensors have been developed for acrylic acid, where the analyte induces the expression of a reporter protein like luciferase, generating a light signal. nih.govtuni.fi This approach measures the bioavailable concentration of the analyte and can be highly specific. tuni.fi While developing a specific biological receptor for this compound would be a significant undertaking, it represents a potential future direction for highly sensitive and selective detection in environmental or biological samples.
Table 4: Comparison of Sensor Types for Organic Analyte Detection
| Sensor Type | Recognition Element | Signal Transduction | Potential Advantages for Analyte Detection |
|---|---|---|---|
| Electrochemical | Modified Electrode Surface researchgate.net | Change in Current or Potential | High sensitivity, low cost, miniaturization. |
| Fluorescent | Fluorophore + Receptor utah.edu | Change in Fluorescence Intensity | High sensitivity, provides "turn-on" or "turn-off" signal. |
| Colorimetric | Dye or Nanoparticle mdpi.com | Visible Color Change | Simple, visual readout, no complex instrumentation needed. |
| Biosensor | Enzyme or Whole Cell nih.govtuni.fi | Biological Response (e.g., light) | High specificity, measures bioavailability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
